molecular formula C21H20FN3O3 B2430097 (3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone CAS No. 1428363-36-3

(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

Cat. No. B2430097
CAS RN: 1428363-36-3
M. Wt: 381.407
InChI Key: ZQSJGZYADUXEPN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of isoxazole derivatives, such as the one , often involves the use of 1,3-dipolar cycloaddition . This process involves the reaction of activated nitro compounds with alkenes to produce isoxazolines, or with alkynes to produce isoxazoles .


Molecular Structure Analysis

The molecular structure of this compound includes an isoxazole ring, which is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . This structure is attached to a benzyloxy group and a piperazine ring, which is further substituted with a 2-fluorophenyl group.


Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide range of products. For example, Liu et al. synthesized a series of 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles and tested them for in vitro antifungal activities .

Scientific Research Applications

Antiproliferative Activity

The compound (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which shares structural similarities with the queried compound, was synthesized and evaluated for antiproliferative activity. It was characterized using various methods like IR, 1H NMR, LC-MS spectra, and X-ray diffraction studies. The compound showed significant molecular stability due to inter and intra-molecular hydrogen bonds, which might contribute to its biological activity (Prasad et al., 2018).

Anticonvulsant Agents

A series of novel (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives, structurally related to the requested compound, were synthesized. These derivatives were tested for their anticonvulsant activities, with some compounds demonstrating significant potency and protection index, indicating their potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Antibacterial and Antifungal Agents

Novel isoxazole derivatives, such as (5-(3-(trifluoromethyl)phenyl)isoxazol-3-yl)(4-(substitutedphenyl)piperazin-1-yl)methanone, have been synthesized and shown to exhibit good antibacterial and antifungal activity. This underscores the potential of such compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Anti-Mycobacterial Chemotypes

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold, similar to the queried compound, has been identified as a new anti-mycobacterial chemotype. Compounds from this scaffold showed potential anti-tubercular activity and low cytotoxicity, making them promising candidates for anti-mycobacterial therapy (Pancholia et al., 2016).

Anti-HIV-2 Activity

β-Carboline derivatives, including compounds with a structure similar to the queried compound, were synthesized and evaluated for their activity against HIV-1 and HIV-2 strains. Some analogues showed selective inhibition of the HIV-2 strain, highlighting their potential in anti-HIV-2 therapy (Ashok et al., 2015).

Apoptosis Inducing Agents

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates were synthesized and showed in vitro cytotoxic activity against various cancer cell lines. One of the compounds induced apoptosis and inhibited tubulin polymerization, suggesting its potential as an apoptotic agent for cancer therapy (Manasa et al., 2020).

Future Directions

The future directions for research on this compound could involve further exploration of its potential biological activities. For example, some isoxazole derivatives have shown promising anticancer activity . Therefore, this compound could be further studied for its potential anticancer properties. Additionally, the development of new synthetic strategies and the design of new isoxazole derivatives could be based on the most recent knowledge emerging from the latest research .

properties

IUPAC Name

[4-(2-fluorophenyl)piperazin-1-yl]-(3-phenylmethoxy-1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN3O3/c22-17-8-4-5-9-18(17)24-10-12-25(13-11-24)21(26)19-14-20(23-28-19)27-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSJGZYADUXEPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(Benzyloxy)isoxazol-5-yl)(4-(2-fluorophenyl)piperazin-1-yl)methanone

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